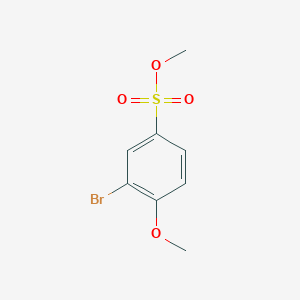Methyl 3-bromo-4-methoxybenzenesulfonate
CAS No.: 363587-94-4
Cat. No.: VC2744967
Molecular Formula: C8H9BrO4S
Molecular Weight: 281.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 363587-94-4 |
|---|---|
| Molecular Formula | C8H9BrO4S |
| Molecular Weight | 281.13 g/mol |
| IUPAC Name | methyl 3-bromo-4-methoxybenzenesulfonate |
| Standard InChI | InChI=1S/C8H9BrO4S/c1-12-8-4-3-6(5-7(8)9)14(10,11)13-2/h3-5H,1-2H3 |
| Standard InChI Key | WDATXPZLWBYONZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)OC)Br |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)OC)Br |
Introduction
Chemical Structure and Properties
Methyl 3-bromo-4-methoxybenzenesulfonate features a benzenesulfonate core structure with specific substitution patterns. Based on related compounds, we can infer several key structural features and physical properties.
Structural Features
The compound consists of a benzene ring with three key substituents:
-
A bromine atom at the 3-position
-
A methoxy group (-OCH3) at the 4-position
-
A methylsulfonate group (-SO3CH3)
The presence of these electron-withdrawing and electron-donating groups creates an interesting electronic distribution that influences the compound's reactivity.
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Physical State | Crystalline solid | Based on similar benzenesulfonate derivatives |
| Molecular Weight | ~340-360 g/mol | Comparison with related structures |
| Solubility | Likely soluble in organic solvents; limited water solubility | Characteristic of aromatic sulfonates |
| Melting Point | ~90-120°C | Estimated from similar brominated aromatic compounds |
Synthesis Methods
Reaction Conditions and Considerations
The bromination step would require careful control of reaction conditions to ensure selectivity for the 3-position. This might involve:
-
Use of Lewis acid catalysts
-
Temperature control to minimize formation of dibrominated byproducts
-
Selection of appropriate solvents to influence regioselectivity
The esterification step would typically involve:
-
Acid catalysis
-
Removal of water to drive the equilibrium toward product formation
-
Purification techniques such as recrystallization or column chromatography
Chemical Reactivity
Reactive Sites
Methyl 3-bromo-4-methoxybenzenesulfonate contains several reactive sites that can participate in various chemical transformations:
-
The bromine atom can participate in substitution and coupling reactions
-
The methoxy group can undergo O-demethylation
-
The sulfonate ester group can be hydrolyzed or used in nucleophilic substitution reactions
Applications in Scientific Research
Synthetic Intermediate
Methyl 3-bromo-4-methoxybenzenesulfonate has potential applications as a versatile building block in organic synthesis. The presence of the bromine atom provides a handle for further functionalization through various coupling reactions, making it valuable in the synthesis of more complex molecules. This could include applications in pharmaceutical synthesis, materials science, and agrochemical development.
Comparison with Similar Compounds
Structural Analogs
Several related compounds provide context for understanding Methyl 3-bromo-4-methoxybenzenesulfonate:
Comparative Reactivity
The reactivity of Methyl 3-bromo-4-methoxybenzenesulfonate would differ from its analogs based on the specific positioning of functional groups:
-
The electron-donating methoxy group at the 4-position would influence the reactivity of the bromine at the 3-position
-
The methyl sulfonate group would have different electronic effects compared to larger aromatic sulfonate esters
-
These differences would result in distinct selectivity patterns in various reactions
Analytical Methods for Detection and Characterization
Spectroscopic Techniques
Several analytical methods would be suitable for characterizing Methyl 3-bromo-4-methoxybenzenesulfonate:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR would show characteristic signals for aromatic protons, methoxy protons, and methyl protons
-
13C NMR would confirm the carbon framework and substitution pattern
-
-
Infrared (IR) Spectroscopy:
-
Would show characteristic absorption bands for C-O-C stretching (methoxy group)
-
S=O stretching vibrations of the sulfonate group
-
C-Br stretching band
-
-
Mass Spectrometry:
-
Would provide molecular weight confirmation
-
Characteristic fragmentation pattern including loss of methoxy and bromine
-
Chromatographic Methods
For purification and analysis, the following chromatographic techniques would be applicable:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC), particularly if derivatized
-
Thin-Layer Chromatography (TLC) for reaction monitoring
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume